1,5-Anthracenediamine

Overview

Description

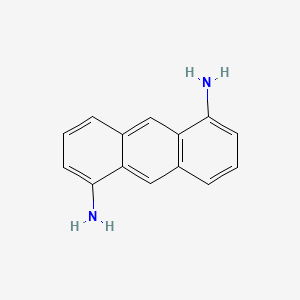

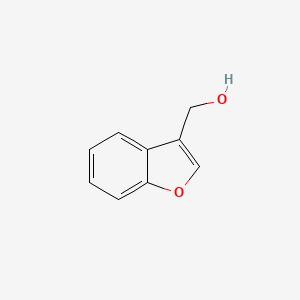

1,5-Anthracenediamine, also known as 1,5-Diaminoanthracene or Anthracene-1,5-diamine, is a chemical compound with the molecular formula C14H12N2 . It has a molecular weight of 208.26 .

Synthesis Analysis

The synthesis of anthracene derivatives, which could include 1,5-Anthracenediamine, often involves Suzuki/Sonogashira cross-coupling reactions . Another study mentioned the synthesis of anthraquinone or anthracene derivatives through a cross-coupling procedure .Molecular Structure Analysis

The molecular structure of 1,5-Anthracenediamine consists of an anthracene core with two amine (-NH2) groups attached at the 1 and 5 positions .Scientific Research Applications

DNA Binding Enhancement

A study by Modukuru et al. (2005) demonstrated the role of anthracene derivatives in enhancing DNA binding affinity. A new anthracene derivative with a 1,8-octyldiamine side chain was shown to significantly increase the binding constant to calf thymus DNA by approximately 35 times compared to a probe lacking the long side chain. This enhancement is attributed to the long side chain's ability to interact more effectively with DNA, indicating anthracene derivatives' potential in biochemistry and molecular biology for DNA-related applications (Modukuru et al., 2005).

Photodimerization Properties

Anthracene and its derivatives exhibit unique photophysical and photochemical properties, such as the ability to photodimerize under UV irradiation, leading to significant changes in their physical properties. These properties are utilized in various systems, including energy migration probes in polymers, molecular fluorosensors, and photochromic substrates for 3D memory materials. The versatility of anthracene derivatives highlights their significance in the development of new materials and technologies (Bouas-Laurent et al., 2000).

Luminescent Metal–Organic Frameworks

Yang et al. (2016) synthesized a multiresponsive luminescent metal–organic framework incorporating an anthracene moiety. This framework exhibits direct chemiluminescence and tunable photoluminescence, demonstrating potential as a selective visual sensor for hydrogen peroxide and other analytes. This application signifies the role of anthracene derivatives in developing advanced luminescent materials for sensing applications (Yang et al., 2016).

Molecular Architectures

Anthracene's molecular panel-like shape and robust photophysical behavior make it a versatile building block for constructing functional molecules and assemblies. Its incorporation into linear, cyclic, cage, and capsule shapes, each containing multiple anthracene units, underscores its importance in designing molecular architectures with desirable chemical behaviors and properties (Yoshizawa & Klosterman, 2014).

Organic Electronics

Mohebbi et al. (2011) reported on anthracene diimides with potential applications in organic electronics. The synthesis of novel diimides containing six-membered imide rings demonstrates the utility of anthracene derivatives in developing materials for organic electronic devices, highlighting their role in advancing organic electronics (Mohebbi et al., 2011).

Future Directions

properties

IUPAC Name |

anthracene-1,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c15-13-5-1-3-9-7-12-10(8-11(9)13)4-2-6-14(12)16/h1-8H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRDWUZRHCJPOFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC3=C(C=CC=C3N)C=C2C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10404919 | |

| Record name | 1,5-Anthracenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-Anthracenediamine | |

CAS RN |

79015-49-9 | |

| Record name | 1,5-Anthracenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl]bisboronic acid](/img/structure/B1608338.png)

acetate](/img/structure/B1608345.png)